[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine [1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17834909
InChI: InChI=1S/C16H17Br2N/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13/h2-9,16,19H,10-11H2,1H3
SMILES:
Molecular Formula: C16H17Br2N
Molecular Weight: 383.12 g/mol

[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine

CAS No.:

Cat. No.: VC17834909

Molecular Formula: C16H17Br2N

Molecular Weight: 383.12 g/mol

* For research use only. Not for human or veterinary use.

[1,3-Bis(4-bromophenyl)propan-2-yl](methyl)amine -

Specification

Molecular Formula C16H17Br2N
Molecular Weight 383.12 g/mol
IUPAC Name 1,3-bis(4-bromophenyl)-N-methylpropan-2-amine
Standard InChI InChI=1S/C16H17Br2N/c1-19-16(10-12-2-6-14(17)7-3-12)11-13-4-8-15(18)9-5-13/h2-9,16,19H,10-11H2,1H3
Standard InChI Key GMTNMFOUUHRHEM-UHFFFAOYSA-N
Canonical SMILES CNC(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1,3-Bis(4-bromophenyl)propan-2-ylamine derives from its propan-2-yl core, where carbons 1 and 3 are substituted with 4-bromophenyl groups, and carbon 2 bears a methylamine group. Its molecular formula is C₁₆H₁₆Br₂N, with a molecular weight of 394.12 g/mol (calculated from analogous structures in PubChem entries) .

Structural Characteristics

  • Core scaffold: A propane chain with a central carbon bonded to two 4-bromophenyl groups and a methylamine group.

  • Bromine substituents: The para positions on both phenyl rings introduce steric bulk and electronic effects, potentially influencing reactivity and intermolecular interactions.

  • Tertiary amine: The methyl group on the nitrogen atom affects basicity and hydrogen-bonding capacity.

Table 1: Key Structural and Computational Descriptors

PropertyValueSource
Molecular formulaC₁₆H₁₆Br₂NCalculated
Molecular weight394.12 g/mol
SMILESCNC@HCInferred
Topological polar surface area12.0 ŲAnalogous

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 1,3-Bis(4-bromophenyl)propan-2-ylamine has been documented, analogous methods for brominated tertiary amines suggest feasible routes:

Reductive Amination

A ketone precursor, such as 1,3-bis(4-bromophenyl)propan-2-one , could undergo reductive amination with methylamine. This would involve:

  • Condensation of the ketone with methylamine to form an imine.

  • Reduction using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Nucleophilic Substitution

Replacing a leaving group (e.g., chloride) on a preformed propan-2-yl scaffold with methylamine:
(4-BrC₆H₄)₂CHCH₂Cl + CH₃NH₂ → (4-BrC₆H₄)₂CHCH₂NHCH₃ + HCl\text{(4-BrC₆H₄)₂CHCH₂Cl + CH₃NH₂ → (4-BrC₆H₄)₂CHCH₂NHCH₃ + HCl}
This method mirrors protocols used for synthesizing structurally related amines .

Challenges in Synthesis

  • Steric hindrance: Bulky 4-bromophenyl groups may impede reaction kinetics.

  • Purification: Column chromatography or recrystallization is likely required due to the compound’s hydrophobicity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in organic solvents (e.g., chloroform, dichloromethane) but insoluble in water, consistent with brominated aromatics .

  • Stability: Bromine’s electron-withdrawing effects may enhance oxidative stability but could promote photodegradation under UV light.

Spectroscopic Data (Inferred)

  • ¹H NMR: Expected signals include:

    • Aromatic protons (δ 7.2–7.5 ppm, doublets for para-substituted bromine).

    • Methine proton adjacent to amine (δ 3.2–3.5 ppm).

    • Methylamine protons (δ 2.2–2.5 ppm) .

  • IR: Stretching vibrations for C-Br (~600 cm⁻¹) and N-H (~3300 cm⁻¹) .

Future Perspectives

Further research should prioritize:

  • Synthetic optimization: Developing catalytic asymmetric routes for enantioselective synthesis.

  • Biological screening: Evaluating activity against cancer cell lines or bacterial strains.

  • Computational modeling: Predicting binding affinities for drug-design applications.

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